
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a cyclopropyl group, a dimethylaminoethyl side chain, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a (3+2) cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl side chain can further modulate the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine functional group.
1,2,3-Triazole: A simple triazole ring without additional substituents.
Dimethylaminoethyl Chloride: Contains a dimethylaminoethyl group attached to a chloride.
Uniqueness
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, triazole ring, and dimethylaminoethyl side chain allows for diverse interactions and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)5-6-14-9(7-3-4-7)8(10(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI 键 |
KEDIIBYPICECSJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(=C(N=N1)C(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
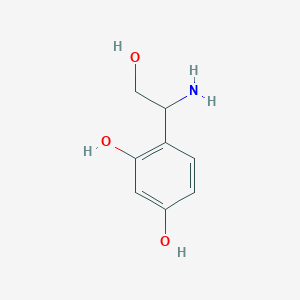
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
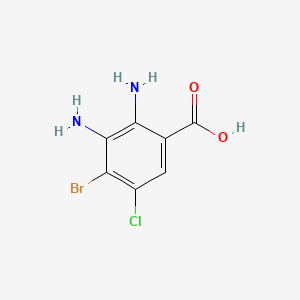

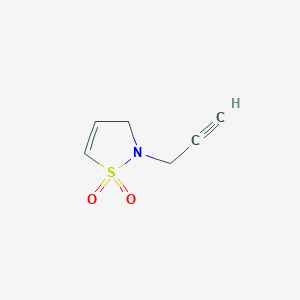
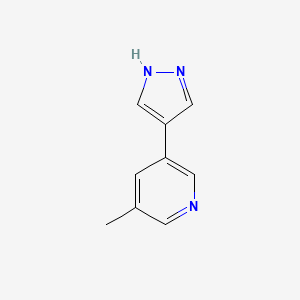
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
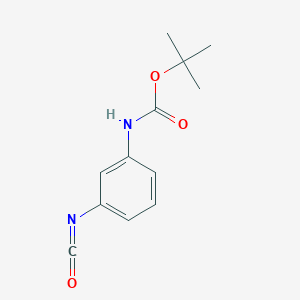


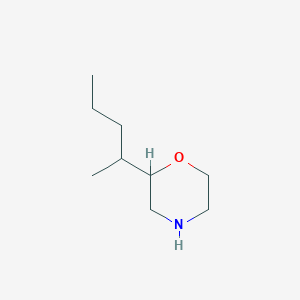
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

